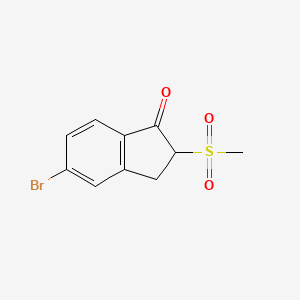![molecular formula C11H18N2S B15322612 4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine is a compound that features a piperidine ring substituted with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and drug discovery. The presence of both piperidine and thiazole moieties in its structure suggests it may exhibit unique biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. This is followed by a nucleophilic substitution reaction to attach the thiazole ring to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and ensuring the process is environmentally friendly. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, potentially leading to derivatives with different biological activities.
科学研究应用
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activities of thiazole and piperidine derivatives.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the targets.
相似化合物的比较
Similar Compounds
4-(1,3-Thiazol-5-yl)piperidine: Lacks the propan-2-yl group, which may affect its biological activity.
2-Amino-4-(1-piperidine)pyridine: Contains a pyridine ring instead of a thiazole ring, leading to different chemical and biological properties.
4-(Pyrrolidin-1-yl)benzonitrile: Features a pyrrolidine ring, which can influence its pharmacokinetic profile and biological activity.
Uniqueness
4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine is unique due to the presence of both a thiazole and a piperidine ring, along with the propan-2-yl group. This combination of structural features may confer distinct biological activities and make it a valuable compound for further research and development.
属性
分子式 |
C11H18N2S |
|---|---|
分子量 |
210.34 g/mol |
IUPAC 名称 |
5-piperidin-4-yl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C11H18N2S/c1-8(2)11-13-7-10(14-11)9-3-5-12-6-4-9/h7-9,12H,3-6H2,1-2H3 |
InChI 键 |
AILYQULKBIERNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(S1)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



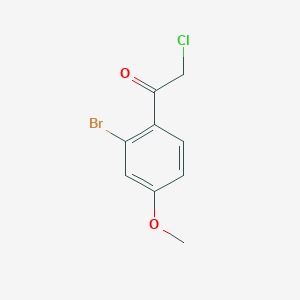
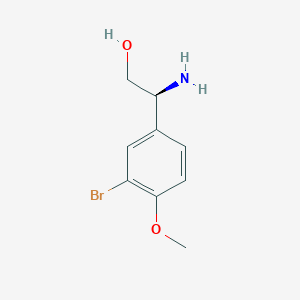
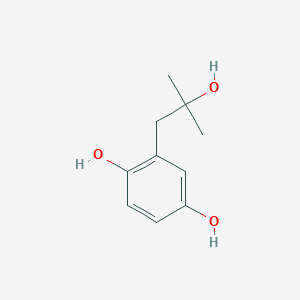
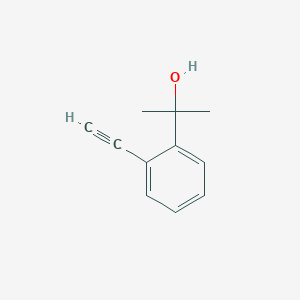
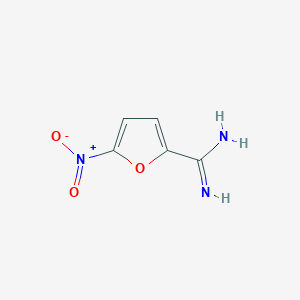
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
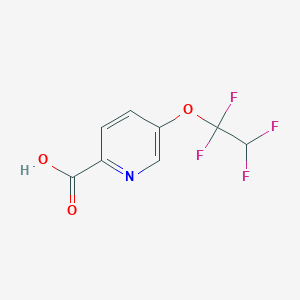
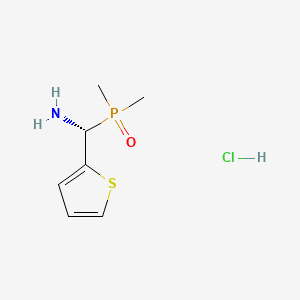
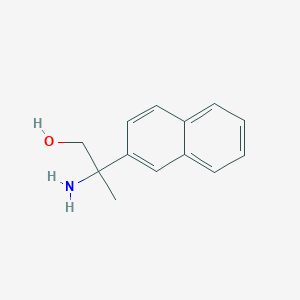

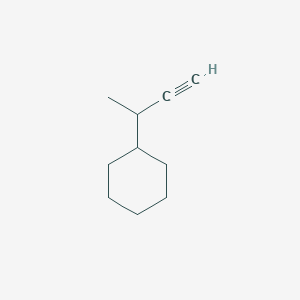
![1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15322614.png)
